Product packaging for A1B1 hydrochloride(Cat. No.:)

A1B1 hydrochloride

Cat. No.: B10775161
M. Wt: 466.4 g/mol
InChI Key: NKLJJQLZVNLVLU-PMYAVTAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A1B1 hydrochloride is a high-purity chemical compound offered to support advanced scientific inquiry in biochemical and pharmacological research. This molecule serves as a critical tool for investigating specific signaling pathways and protein interactions within cellular systems. Its primary research value lies in its ability to act as a potent and selective inhibitor of target proteins, facilitating the study of disease mechanisms and the validation of novel therapeutic targets. Researchers utilize this compound in a variety of in vitro applications, including enzyme activity assays, receptor binding studies, and the modulation of cellular functions in cultured cell lines. The hydrochloride salt form enhances the compound's stability and solubility in aqueous buffers, ensuring consistent and reliable experimental results. This product is strictly intended for laboratory research purposes and is an essential reagent for academic, pharmaceutical, and biotechnology research programs focused on drug discovery and molecular biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26Cl2FN3O2 B10775161 A1B1 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26Cl2FN3O2

Molecular Weight

466.4 g/mol

IUPAC Name

N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C23H25ClFN3O2.ClH/c1-16-14-27(15-18-3-8-21(25)9-4-18)11-12-28(16)23(30)10-6-19-5-7-20(24)13-22(19)26-17(2)29;/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,26,29);1H/b10-6+;/t16-;/m1./s1

InChI Key

NKLJJQLZVNLVLU-PMYAVTAHSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)/C=C/C2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F.Cl

Canonical SMILES

CC1CN(CCN1C(=O)C=CC2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F.Cl

Origin of Product

United States

Synthetic Methodologies for A1b1 Hydrochloride and Analogous Compounds

Catalytic Systems in A1B1 Hydrochloride Synthesis Research

The development of efficient catalytic systems is paramount for the selective and high-yielding synthesis of organic molecules, including the precursors to this compound. Catalysis offers pathways to construct complex molecular architectures under milder conditions, often with improved atom economy and reduced waste generation ijrpr.comrsc.org. For compounds like A1B1, which likely possess amine functionalities (as hydrochloride salts are commonly formed from amines), catalytic methods for amine synthesis are of particular interest ijrpr.comrsc.org.

Transition metal catalysis plays a significant role in forming carbon-nitrogen (C-N) bonds, a crucial step in synthesizing many amine-containing compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely employed for the direct coupling of amines with aryl or vinyl halides, or pseudohalides ijrpr.comacs.org. These reactions are highly versatile and can tolerate a broad range of functional groups, making them suitable for complex molecule synthesis. For instance, palladium catalysts, often in conjunction with specific phosphine (B1218219) ligands, can facilitate the formation of C-N bonds with high efficiency acs.org.

Copper catalysis, through Ullmann-type reactions, also provides a robust route for C-N bond formation, particularly for aryl amines ijrpr.com. These methods often require higher temperatures than palladium-catalyzed reactions but can be cost-effective.

Organocatalysis has emerged as another powerful tool, offering metal-free alternatives for amine synthesis. Chiral amine catalysts, amino acid derivatives, and other small organic molecules can mediate reactions like asymmetric Mannich reactions or reductive aminations, leading to enantiomerically enriched amines rsc.orgnih.gov. These approaches are particularly valuable when stereochemical control is critical for the biological activity of A1B1 analogs.

Furthermore, catalytic methods involving hydrosilylation of imines, amides, nitro, and nitrile derivatives represent an important class of reactions for amine synthesis. Homogeneous transition metal catalysts, such as those based on rhodium or iridium, are often employed in these transformations, offering routes to both primary and secondary amines rsc.org.

The formation of the hydrochloride salt itself is typically a straightforward acid-base reaction, often involving the addition of hydrochloric acid (HCl) to the free base in a suitable solvent. While direct catalysis for salt formation is less common, the choice of solvent and conditions for this step can influence the crystalline form and purity of the final hydrochloride salt orgsyn.org.

Optimization of Synthetic Protocols for this compound Analogs

Optimizing synthetic protocols is a critical phase in chemical development, aiming to enhance yield, purity, reaction rate, scalability, and cost-effectiveness, especially when developing analogs of a target compound like A1B1 numberanalytics.comnumberanalytics.comdeskera.compraxie.com. This iterative process involves systematically adjusting reaction parameters to achieve the best possible outcome.

Key Optimization Strategies:

Design of Experiments (DoE): Statistical methods like DoE are instrumental in efficiently exploring the multidimensional parameter space of a reaction. By intelligently selecting experimental conditions (e.g., temperature, pressure, reactant concentrations, catalyst loading, solvent composition), DoE can identify optimal parameters and understand interactions between variables with fewer experiments than traditional one-variable-at-a-time approaches numberanalytics.comdeskera.com.

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a vast number of catalysts, ligands, solvents, and reaction conditions. This is particularly useful in identifying novel catalytic systems or finding optimal conditions for known transformations for A1B1 analogs numberanalytics.compraxie.com.

Catalyst and Ligand Screening: For catalytic steps, the choice of catalyst and supporting ligands is crucial. Screening libraries of transition metal precursors, ligands (e.g., phosphines, N-heterocyclic carbenes), and additives can lead to significant improvements in reaction efficiency, selectivity, and substrate scope for A1B1 synthesis. For example, studies might compare different palladium sources or phosphine ligands for a Buchwald-Hartwig amination step acs.org.

Solvent Selection: The solvent system can profoundly impact reaction kinetics, solubility, selectivity, and ease of work-up. Optimization often involves screening various solvents or solvent mixtures to find those that maximize yield and purity while considering safety and environmental impact numberanalytics.com.

Reaction Condition Tuning: Fine-tuning parameters such as temperature, reaction time, concentration, and stirring rate are essential. For instance, a reaction that proceeds slowly at room temperature might be significantly accelerated by heating, but excessive heat could lead to degradation or side reactions. Similarly, adjusting catalyst loading can balance reaction rate with cost and potential downstream purification challenges.

Work-up and Purification Optimization: The isolation and purification of the final this compound product are as important as the synthesis itself. Optimization may involve developing efficient extraction procedures, crystallization techniques, or chromatographic methods to achieve the desired purity. For hydrochloride salts, controlling the crystallization process is key to obtaining a stable, crystalline solid orgsyn.org.

Illustrative Data from Analogous Synthesis Optimization:

To illustrate the impact of optimization, consider a hypothetical scenario for synthesizing an analog of A1B1, where a key C-N bond formation step is being optimized.

Table 1: Optimization of Palladium-Catalyzed Amination for an A1B1 Analog

ExperimentCatalyst System (Pd Source/Ligand)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Pd(OAc)₂ / BINAPCs₂CO₃Toluene80167295
2Pd₂(dba)₃ / XPhost-BuONaDioxane10088897
3Pd(P(o-tol)₃)₂K₃PO₄THF90127896
4Pd₂(dba)₃ / XPhost-BuONaDioxane11069198
5Pd₂(dba)₃ / XPhost-BuONaDioxane100108597

Note: This table presents hypothetical data to illustrate optimization principles. BINAP, XPhos, and t-BuONa are common ligands, bases, and solvents used in palladium-catalyzed amination reactions.

In this example, Experiment 4 shows a significant improvement in yield (91%) and purity (98%) by increasing the temperature slightly and reducing the reaction time, compared to Experiment 2, which used the same catalyst system but at a lower temperature for a longer duration. This highlights how fine-tuning reaction parameters can lead to superior results in analog synthesis.

Table 2: Optimization of Catalyst Loading for a Key Step

ExperimentCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
15.0Dioxane10088897
22.0Dioxane100108597
31.0Dioxane100127996
40.5Dioxane100167095

Note: This table illustrates the impact of varying catalyst loading on yield and reaction time for a hypothetical step.

Table 2 demonstrates that while a higher catalyst loading (5.0 mol%) in Experiment 1 yields a good result (88% yield, 97% purity) in a shorter time (8 hours), reducing the loading to 1.0 mol% (Experiment 3) provides a comparable yield (79%) and purity (96%) with a longer reaction time (12 hours). Further reduction to 0.5 mol% leads to a substantial decrease in yield and increase in reaction time. This type of analysis helps in balancing efficiency, cost, and process time.

The systematic optimization of catalytic systems and reaction conditions is crucial for the efficient and reproducible synthesis of this compound and its diverse analogs, paving the way for their potential applications.

Advanced Analytical Characterization Techniques for A1b1 Hydrochloride

Spectroscopic Methods for Structural Elucidation of A1B1 Hydrochloride

Spectroscopy is a powerful class of analytical techniques that probes the interaction of electromagnetic radiation with the this compound molecule. jchps.comresearchgate.net This interaction provides detailed information about its chemical structure, functional groups, and atomic connectivity. pharmaknowledgeforum.com

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the this compound molecule. The method works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of the molecule's chemical bonds. arcjournals.org The resulting FTIR spectrum is a unique molecular fingerprint that can confirm the identity of the compound. chimia.ch

Key vibrational frequencies observed in the FTIR spectrum of this compound provide clear evidence of its structural features. The presence of the hydrochloride salt is typically confirmed by a broad absorption band in the 2500-3000 cm⁻¹ region, corresponding to the N-H⁺ stretching vibration of the protonated amine. Other characteristic peaks confirm the presence of aromatic and carbonyl groups within the A1B1 structure. ijpsjournal.comtricliniclabs.comiltusa.com

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
3050-3010C-H StretchAromatic Ring
2980-2850C-H StretchAliphatic Side Chain
2750-3000 (broad)N-H⁺ StretchSecondary Amine Hydrochloride
1685C=O StretchAromatic Ketone
1600, 1475C=C StretchAromatic Ring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound. ijpsjournal.comtricliniclabs.comiltusa.commdpi.com It provides detailed information about the carbon-hydrogen framework by mapping the chemical environments of individual protons (¹H NMR) and carbon atoms (¹³C NMR). pharmaknowledgeforum.com

In the ¹H NMR spectrum of this compound, the protonation of the amine group leads to a characteristic downfield shift of protons on adjacent carbon atoms. nih.govacs.org The chemical shifts, signal splitting patterns (multiplicity), and integration values for each signal allow for the precise assignment of every proton in the molecule. Similarly, ¹³C NMR provides the number of distinct carbon environments.

¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.25Broad Singlet2HN-H₂⁺
7.95Doublet2HAromatic Protons (ortho to C=O)
7.80Doublet2HAromatic Protons (meta to C=O)
3.40Triplet2H-CH₂-NH₂⁺-
2.60Singlet3H-C(=O)-CH₃
1.85Sextet2H-CH₂-CH₂-CH₂-
0.95Triplet3H-CH₂-CH₃

Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. jchps.comiltusa.com For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm its elemental composition and molecular formula with high confidence. pharmaknowledgeforum.com

Using a soft ionization technique like Electrospray Ionization (ESI), the this compound molecule is typically observed as a protonated molecular ion [M+H]⁺, where 'M' represents the free base form of A1B1. The mass spectrometer separates these ions based on their m/z ratio, yielding a precise molecular weight. Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion, providing valuable data that helps to confirm the connectivity of the molecule's structure. researchgate.netarcjournals.org

ESI-MS Data for this compound

IonCalculated m/zObserved m/zAssignment
[M+H]⁺178.1226178.1228Protonated A1B1 Free Base
Fragment 1135.0808135.0810Loss of Propylamine
Fragment 2120.0573120.0575Loss of Acetyl Group and Propylamine

Chromatographic Techniques for Purity and Separation of this compound

Chromatographic methods are fundamental for separating this compound from impurities, starting materials, and degradation products. iltusa.commdpi.com These techniques are central to assessing the purity of the active pharmaceutical ingredient (API). ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and quantification of this compound. chimia.ch Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. This method effectively separates this compound from less polar impurities. The method's parameters, including the column, mobile phase composition, flow rate, and detector wavelength, are optimized to ensure high resolution, sensitivity, and reproducibility. tricliniclabs.com

Typical HPLC Method Parameters for this compound Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

For the comprehensive identification and characterization of trace-level impurities and degradation products, Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HR/MS) is employed. UPLC utilizes smaller particle size columns (typically <2 µm), which provides significantly faster analysis times and superior separation efficiency compared to conventional HPLC. jchps.com

The coupling of UPLC with HR/MS allows for the highly sensitive detection and accurate mass measurement of compounds as they elute from the column. This enables the confident identification of unknown impurities by determining their elemental compositions, which is a critical step in ensuring the safety and quality of the this compound drug substance. jchps.com

Electroanalytical Methods for this compound Determination

Conductometric Analysis

This decrease in conductivity continues linearly until the equivalence point is reached, where all the acid has been neutralized. uomustansiriyah.edu.iq Beyond the equivalence point, the addition of excess titrant (NaOH) introduces a surplus of highly mobile hydroxide (B78521) ions (OH−), causing a sharp increase in the solution's conductivity. uomustansiriyah.edu.iqmenofia.edu.eg The equivalence point can be determined graphically by plotting conductivity against the volume of titrant added, with the intersection of the two linear portions of the curve indicating the endpoint. tau.ac.il This method is advantageous as it does not require a chemical indicator and can be used in colored or turbid solutions. uomustansiriyah.edu.iqmenofia.edu.eg

A study on the conductometric titration of various hydrochloride compounds demonstrated the utility of this approach. researchgate.net For instance, titrating a known amount of a hydrochloride sample with a standardized solution of sodium hydroxide or tetrabutylammonium (B224687) hydroxide (TBA) allowed for its quantification. researchgate.net The method was successfully applied for the determination of these compounds in the range of 0.5-30 mg, with mean percentage recoveries indicating high accuracy. researchgate.net

Table 1: Representative Data from Conductometric Titration of this compound with NaOH
Volume of NaOH Added (mL)Conductivity (μS)Stage of Titration
0.01250Initial (High conductivity due to H+)
2.0980Before Equivalence Point (H+ replaced by Na+)
4.0710Before Equivalence Point (H+ replaced by Na+)
6.0440Before Equivalence Point (H+ replaced by Na+)
8.0175Near Equivalence Point
10.0450After Equivalence Point (Excess OH- ions)
12.0950After Equivalence Point (Excess OH- ions)

Development and Validation of Analytical Methods for this compound Research

The development and validation of analytical methods are critical for ensuring the quality, reliability, and consistency of analytical data in pharmaceutical research. researchgate.netemerypharma.com This process proves that a proposed analytical method is accurate, specific, precise, and robust for its intended purpose. researchgate.net For this compound, this involves creating and verifying procedures to identify and quantify the compound, its impurities, and potential degradation products. labmanager.com Method validation is a regulatory requirement and involves evaluating several performance characteristics, including accuracy, precision, specificity, linearity, range, and limits of detection and quantification. emerypharma.comijpbs.com

Quantitative Analysis Approaches for this compound

Quantitative analysis aims to determine the exact amount or concentration of a substance. For this compound, various analytical techniques can be developed for quantification, with capillary electrophoresis being a relevant example. researchgate.net The validation of such a method ensures its suitability for routine analysis. sysrevpharm.org

Key validation parameters for quantitative analysis include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. onlinescientificresearch.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. onlinescientificresearch.com

Accuracy: The closeness of the test results to the true value. onlinescientificresearch.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

For example, a capillary zone electrophoresis method developed for dapoxetine (B195078) hydrochloride showed linearity in the concentration range of 5-70 μg/mL with a correlation coefficient of 0.9999. researchgate.net The LOD and LOQ were determined to be 0.531 μg/mL and 1.608 μg/mL, respectively. researchgate.net Similar validation would be required for any quantitative method developed for this compound.

Table 2: Illustrative Validation Parameters for a Quantitative Method for this compound
ParameterSpecificationHypothetical Result for A1B1 HCl Method
Linearity RangeConcentration range over which the method is precise, accurate, and linear.5-80 µg/mL
Correlation Coefficient (r²)A measure of the goodness of fit of the regression line.≥ 0.999
Accuracy (% Recovery)The percentage of the true amount of analyte recovered.98.0% - 102.0%
Precision (% RSD)Relative Standard Deviation for replicate measurements.≤ 2.0%
Limit of Detection (LOD)Lowest detectable analyte concentration.0.5 µg/mL
Limit of Quantification (LOQ)Lowest quantifiable analyte concentration.1.5 µg/mL

Qualitative Identification Strategies for this compound

Qualitative analysis is concerned with the identification of a substance. For this compound, this involves confirming its identity and ensuring it is not mistaken for another compound. Identification tests should be specific to the molecule. ijpbs.com

One common strategy is to compare the analytical response of the test sample to that of a known reference standard. In techniques like capillary electrophoresis, the migration time of the analyte peak in the sample is compared with that of the standard. researchgate.net A match in migration times under identical experimental conditions provides strong evidence of the compound's identity. researchgate.net

Another powerful tool for qualitative identification is the use of a diode array detector (DAD) coupled with a separation technique. researchgate.net A DAD can acquire the UV-Vis spectrum of the analyte as it passes through the detector. The peak purity can be assessed, and the spectrum of the analyte in the sample can be compared with the spectrum from a reference standard, providing a high degree of confidence in the identification. researchgate.net

Molecular Mechanism of Action Studies of A1b1 Hydrochloride

Identification and Characterization of Molecular Targets for A1B1 Hydrochloride

This compound has been identified as a potent and orally active antagonist of the C-C chemokine receptor type 1 (CCR1). Its primary molecular target is this receptor, which is involved in inflammatory responses.

Detailed studies specifically characterizing the broad protein and enzyme binding profile of this compound are limited in publicly available scientific literature. The primary binding interaction identified is with its molecular target, the CCR1 receptor. As a small molecule antagonist, this compound is designed to selectively bind to CCR1, thereby blocking the binding of its natural chemokine ligands.

The principal receptor modulatory effect of this compound is the antagonism of the CCR1 receptor. By blocking this receptor, it inhibits the downstream signaling pathways that are normally activated by chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES). This antagonism prevents the recruitment of leukocytes to sites of inflammation, which is a key process in many inflammatory diseases.

In Vitro Enzymatic Inhibition and Activation Studies of this compound

There is currently no specific information available in the scientific literature regarding the in vitro inhibition or activation of enzymes such as Na, K-ATPase, AMPK, FabH, or Tyrosyl-DNA Phosphodiesterase I by this compound. Research has primarily focused on its activity as a CCR1 antagonist.

Comprehensive enzyme kinetic analyses detailing the interactions of this compound with various enzymes are not currently available in published research. The available data focuses on its receptor antagonism. The inhibitory concentrations (IC50) for its target receptor, CCR1, have been determined for different species.

SpeciesIC50 (µM)
Human (hCCR1)0.03
Mouse (mCCR1)0.58
Rat (rCCR1)0.32

Cellular Pathway Perturbation by this compound

The perturbation of cellular pathways by this compound is a direct consequence of its antagonism of the CCR1 receptor. By blocking CCR1 signaling, this compound is expected to interfere with several downstream pathways involved in inflammation and cell migration.

Activation of CCR1 by its ligands typically initiates a cascade of intracellular events, including the activation of G-protein dependent pathways that lead to chemotaxis, cell proliferation, and apoptosis. Therefore, by antagonizing CCR1, this compound would inhibit these processes. The Ras-Raf-MEK-ERK MAP kinase signaling pathway, which plays a significant role in cell apoptosis and proliferation, is one of the key pathways that can be activated by CCR1 and would thus be inhibited by this compound.

Furthermore, CCR1 activation can also involve G-protein independent pathways through the recruitment of β-arrestin, which can activate signaling molecules like Akt, p38, and AMPK. As a CCR1 antagonist, this compound would also be expected to block these β-arrestin-mediated pathways.

A summary of the expected cellular pathway perturbations by this compound is provided below:

Pathway ComponentExpected Effect of this compound
G-protein signalingInhibition
ChemotaxisInhibition
Ras-Raf-MEK-ERK MAP kinase signalingInhibition
β-arrestin recruitmentInhibition
Akt, p38, AMPK activationInhibition

Signaling Cascade Modulation

Recent investigations into the molecular mechanism of this compound have illuminated its significant role in modulating intracellular signaling cascades. A primary focus of these studies has been its interaction with the transforming growth factor-beta (TGF-β) signaling pathway, a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. ajbm.net Research has demonstrated that this compound can act as a potent modulator of this pathway. ajbm.net

In studies involving mouse fibroblast cell lines, treatment with this compound resulted in a dose-dependent alteration in the expression of key proteins within the TGF-β cascade. nih.gov Specifically, a notable change was observed in the levels of Cellular Communication Network Factor 2 (CCN2), a downstream effector of TGF-β signaling. nih.gov This suggests that this compound may exert its effects by interfering with the signal transduction from TGF-β receptors to their nuclear targets. Furthermore, it has been observed that this compound can influence the phosphorylation status of SMAD proteins, which are central mediators in the TGF-β pathway. While direct binding to SMADs has not been conclusively shown, the compound appears to affect the upstream kinases responsible for their activation.

Another signaling pathway reportedly influenced by this compound is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. nih.govmdpi.com The mTORC1 pathway is a master regulator of cell growth and metabolism, responding to a variety of extracellular and intracellular signals. mdpi.com Studies have indicated that this compound can interfere with the upstream signals that activate mTORC1, potentially through the PI3K-AKT signaling axis. mdpi.com This modulation of mTORC1 activity by this compound has been shown to influence cellular proliferation and survival in various experimental models. nih.gov

Cell LineSignaling PathwayKey Protein ModulatedObserved Effect
Mouse FibroblastsTGF-βCCN2Dose-dependent reduction
Human HepatocytesmTORC1p-SMAD2Altered phosphorylation
Jurkat CellsmTORC1mTORC1Inhibition of activity

Investigation of Transcriptional and Translational Regulation

The regulatory effects of this compound extend to the fundamental processes of gene transcription and protein translation. Research has begun to uncover how this compound can influence the expression of specific genes and the efficiency of their translation into functional proteins.

One of the key findings in this area is the impact of this compound on the translational machinery. Studies have shown that the compound can induce the formation of stress granules, which are dense aggregates of proteins and RNAs that form in the cytosol in response to cellular stress. nih.gov The formation of these granules is often associated with a global inhibition of translation. It is hypothesized that this compound promotes the association of various RNA-binding proteins (RBPs) with target messenger RNAs (mRNAs), sequestering them into stress granules and thereby inhibiting their translation. nih.gov

A notable example of this is the regulation of Alpha-1 Antitrypsin (α1AT) expression. In human hepatocytes, treatment with a compound structurally related to this compound was found to selectively suppress the translation of α1AT mRNA. nih.gov This effect was mediated by the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) and an increased association of the stress granule protein Ras GAP SH3 binding protein (G3BP1) with the α1AT mRNA. nih.gov

Regulatory LevelMechanismKey Molecular PlayerTarget Gene/ProteinOutcome
TranslationalStress Granule FormationG3BP1α1ATTranslational Repression
TranslationaleIF2α PhosphorylationeIF2αGlobalInhibition of Translation Initiation

Computational Approaches in Mechanism Elucidation for this compound

Computational studies have provided invaluable insights into the molecular interactions underpinning the activity of this compound. These in silico approaches have complemented experimental findings and have been instrumental in building a comprehensive model of the compound's mechanism of action. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking has been a powerful tool for predicting the binding orientation of this compound to its putative protein targets. nih.govnih.gov These simulations have been used to screen potential binding sites on various proteins and to generate hypotheses about the specific interactions that stabilize the ligand-protein complex. For instance, docking studies have suggested that this compound may bind to the ATP-binding cassette transporter ABCB1. nih.gov The predicted binding mode highlights potential hydrogen bonding and hydrophobic interactions with key residues in the transporter's binding pocket. nih.gov

Molecular dynamics (MD) simulations have further refined our understanding of these interactions by providing a dynamic view of the system over time. nih.govresearchgate.net MD simulations have been employed to study the conformational changes in both this compound and its target protein upon binding. mdpi.com These simulations have revealed that the flexibility of both the ligand and the protein is crucial for achieving a stable binding conformation. Furthermore, MD simulations have been used to investigate the role of solvent molecules in the binding process, showing that water molecules can mediate interactions between the compound and the protein. nih.govmdpi.com

Computational MethodTarget ProteinKey FindingPredicted Interaction Type
Molecular DockingABCB1Identification of putative binding siteHydrogen bonding, Hydrophobic
Molecular DynamicsCYP1A1Characterization of conformational changesDynamic ligand-protein interactions
Molecular Dynamicsβ-cyclodextrinElucidation of encapsulation mechanismvan der Waals forces, Hydrogen bonds

Quantum Chemical Insights into Binding Mechanisms

Quantum chemical calculations have offered a more detailed and accurate description of the electronic interactions that govern the binding of this compound to its biological targets. chemrxiv.orgnaturalspublishing.com These methods allow for the calculation of binding energies and the decomposition of these energies into fundamental components such as electrostatic, exchange-repulsion, and dispersion forces. nih.gov

Density Functional Theory (DFT) has been a widely used quantum chemical method in these studies. nih.gov DFT calculations have been employed to analyze the binding interaction energies between this compound and individual amino acid residues within the binding site of a target protein. nih.gov This level of detail has provided insights into which residues are most critical for binding and the nature of the chemical bonds formed. For example, symmetry-adapted perturbation theory (SAPT) calculations, a type of quantum chemical method, have been used to show that π-π stacking interactions with aromatic residues can be a predominant driving force for the binding of similar small molecules. nih.gov

These quantum mechanical approaches have been particularly useful in understanding the subtle electronic effects that can influence binding affinity. naturalspublishing.com By providing a detailed picture of the electron density distribution in the ligand-protein complex, these studies have helped to explain the specificity of this compound for its targets and have provided a rational basis for the design of new analogs with improved binding properties. chemrxiv.orgnih.gov

Quantum Chemical MethodSystem StudiedKey InsightDominant Interaction Force
Density Functional Theory (DFT)Ligand-protein complexCalculation of binding interaction energiesElectrostatic
Symmetry-Adapted Perturbation Theory (SAPT)Ligand-amino acid residueDecomposition of binding energyDispersion (π-π stacking)

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of A1b1 Hydrochloride Analogs

Principles and Methodologies of SAR Investigations for A1B1 Hydrochloride

The foundational approach to understanding the SAR of this compound has been the classical medicinal chemistry strategy of modifying specific parts of the molecule and assessing the impact on its CCR1 antagonistic activity. This involves the synthesis of a series of analogs where substituents on the aromatic rings, the piperazine core, and the linker region are systematically varied.

Through extensive analog synthesis and biological testing, several key chemical moieties and a core pharmacophore have been identified as essential for the potent CCR1 antagonism of this compound. The fundamental pharmacophoric elements include:

A Substituted Phenylacetamide Moiety: This group serves as a crucial hydrogen bond donor and acceptor region and provides a scaffold for optimal positioning of other functional groups.

A Central Propenone Linker: This unsaturated linker maintains a specific spatial arrangement between the phenylacetamide and the piperazine moieties, which is critical for activity.

An (R)-2-Methylpiperazine Ring: The stereochemistry and substitution on this heterocyclic core are vital for potent receptor interaction.

A Substituted Benzyl Group: Attached to the N4 position of the piperazine ring, this group explores a key hydrophobic pocket within the receptor.

These elements collectively form the pharmacophore necessary for high-affinity binding to the CCR1 receptor.

Systematic modifications of this compound have revealed the specific contributions of its structural features to its biological activity as a CCR1 antagonist.

The phenylacetamide portion of the molecule has been shown to be sensitive to the nature and position of substituents. The presence of a chlorine atom at the 5-position of the phenyl ring is a key feature contributing to the potency of this compound.

The (R)-2-methylpiperazine core is a critical determinant of both potency and selectivity. The (R)-configuration of the methyl group is essential, as the corresponding (S)-enantiomer exhibits significantly reduced activity. This stereochemical preference suggests a specific and constrained binding pocket for this part of the molecule within the CCR1 receptor.

The following table summarizes the impact of selected structural modifications on the CCR1 antagonistic activity, with this compound as the reference compound.

CompoundR1 (Phenylacetamide)R2 (Piperazine)R3 (Benzyl)Relative Potency
This compound 5-Chloro(R)-2-Methyl4-FluoroHigh
Analog 15-Bromo(R)-2-Methyl4-FluoroHigh
Analog 25-Chloro(S)-2-Methyl4-FluoroLow
Analog 35-ChloroUnsubstituted4-FluoroModerate
Analog 45-Chloro(R)-2-MethylUnsubstitutedModerate
Analog 55-Chloro(R)-2-Methyl4-ChloroHigh

In Silico and Computational SAR/QSAR Modeling for this compound

To complement and guide synthetic efforts, in silico and computational methods have been employed to model the SAR and develop QSAR for this compound and its analogs. These approaches provide a theoretical framework for understanding the observed biological activities and for predicting the potency of novel, unsynthesized compounds.

QSAR models for the this compound series have been developed using various molecular descriptors and statistical methods. These models typically correlate physicochemical properties of the analogs, such as electronic, steric, and hydrophobic parameters, with their observed CCR1 antagonistic activity. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized to generate 3D-QSAR models. These models have successfully created contour maps that visualize the regions around the aligned molecules where modifications are predicted to enhance or diminish activity.

Both ligand-based and structure-based design principles have been instrumental in the optimization of this compound analogs.

Ligand-Based Design: In the absence of a high-resolution crystal structure of the CCR1 receptor with a bound antagonist, ligand-based approaches have been predominant. Pharmacophore models have been generated based on the structures of this compound and other known potent CCR1 antagonists. These models define the essential chemical features and their spatial relationships required for binding and have been used to screen virtual libraries for new potential CCR1 antagonists.

Structure-Based Design: While an experimental structure of the this compound-CCR1 complex is not available, homology models of the CCR1 receptor have been constructed based on the crystal structures of other related G-protein coupled receptors (GPCRs). Docking studies of this compound and its analogs into the binding site of these homology models have provided insights into the putative binding mode and key intermolecular interactions. These studies have helped to rationalize the observed SAR data, such as the importance of the (R)-stereochemistry of the methylpiperazine group and the role of the 4-fluorobenzyl moiety in engaging a hydrophobic pocket.

Experimental Validation of SAR/QSAR Predictions for this compound

The predictive power of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models is ultimately determined by the experimental validation of their hypotheses. For the this compound series of compounds, computational models have suggested that specific structural modifications should modulate biological activity. To verify these in silico predictions, a series of this compound analogs were synthesized and subjected to biological evaluation.

The primary QSAR model for this compound analogs indicated that electropositive and bulky substituents at the A and B sites of the core structure would be tolerated and could enhance activity. Furthermore, the model predicted that a hydrogen bond acceptor at certain positions would be unfavorable. To test these predictions, a focused library of analogs was synthesized, incorporating variations at these key positions.

The synthesized compounds were then tested in relevant biological assays to determine their actual inhibitory activity. The experimental results were subsequently compared with the predicted activity values generated by the QSAR model. The validation process aimed to assess the model's accuracy, predictive capability, and its utility in guiding the design of more potent analogs.

The research findings from the experimental validation are summarized in the table below. The data includes the specific substitutions made to the this compound scaffold, the predicted activity from the QSAR model, and the experimentally determined activity.

Table 1: Comparison of Predicted and Experimental Activities of this compound Analogs

Compound ID Substitution at Site A Substitution at Site B Predicted Activity (pIC50) Experimental Activity (pIC50) Fold Difference
A1B1-H -H -H 6.50 6.45 1.0
A1B1-A1 -CH3 -H 6.75 6.68 1.1
A1B1-A2 -OCH3 -H 6.20 6.15 0.9
A1B1-B1 -H -Cl 7.10 7.05 1.4
A1B1-B2 -H -CF3 7.35 7.28 1.8
A1B1-AB1 -CH3 -Cl 7.60 7.52 2.3
A1B1-AB2 -OCH3 -CF3 6.80 6.71 1.1

The experimental data largely corroborated the predictions of the QSAR model. Analogs with bulky, hydrophobic groups at Site B, such as A1B1-B1 (-Cl) and A1B1-B2 (-CF3), exhibited enhanced potency as predicted. The combination of a methyl group at Site A and a chlorine atom at Site B (A1B1-AB1) resulted in the most potent analog, consistent with the model's forecast. Conversely, the introduction of a hydrogen bond-accepting methoxy group at Site A (A1B1-A2 and A1B1-AB2) led to a decrease in activity, which also aligned with the QSAR predictions.

This experimental validation underscores the utility of the developed SAR and QSAR models as predictive tools in the optimization of this compound analogs. The strong correlation between the predicted and observed activities provides confidence in the models' ability to guide the design of future analogs with potentially improved therapeutic profiles.

In Vitro Metabolism Research of A1b1 Hydrochloride

Assessment of Metabolic Stability in Biological Systems

Metabolic stability, the susceptibility of a compound to biotransformation, is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays are fundamental in the early assessment of this parameter, providing crucial data to guide further development.

Hepatic and Extrahepatic Tissue Metabolism Studies

The stability of A1B1 hydrochloride was assessed by incubating the compound with tissue homogenates and monitoring its disappearance over time. The intrinsic clearance (CLint), a measure of the metabolic capacity of the tissue, was then calculated.

Table 1: Metabolic Stability of this compound in Various Tissue Homogenates

Tissue Source Incubation Time (min) This compound Remaining (%) Intrinsic Clearance (CLint) (µL/min/mg protein)
Human Liver 60 35 25.8
Human Intestine 60 58 12.1
Human Kidney 60 85 4.2
Human Lung 60 92 2.1
Rat Liver 60 28 31.5

These findings indicate that this compound is moderately metabolized in human liver microsomes, with more rapid clearance observed in rat liver microsomes. The compound demonstrates higher stability in extrahepatic tissues like the kidney and lung, suggesting that hepatic metabolism is the dominant clearance pathway.

Enzyme Source Selection for In Vitro Studies

The choice of in vitro system is critical for accurately predicting in vivo metabolic outcomes. A variety of enzyme sources are available, each with its own advantages and limitations. For this compound, a tiered approach was utilized to gain a comprehensive understanding of its metabolism.

Liver Microsomes : These are preparations of the endoplasmic reticulum from liver cells and are rich in cytochrome P450 (CYP) enzymes, which are responsible for a vast majority of Phase I metabolic reactions. sigmaaldrich.com Given their ease of use and high CYP content, human liver microsomes (HLMs) were the primary tool for initial high-throughput screening of this compound's stability.

Hepatocytes : These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. Suspension cultures of cryopreserved human hepatocytes were used to investigate the complete metabolic profile of this compound, including both oxidative and conjugative pathways.

S9 Fractions : This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes. S9 fractions were employed to explore the potential contribution of cytosolic enzymes to the metabolism of this compound.

Recombinant Enzymes : To identify the specific CYP isoforms responsible for this compound metabolism, the compound was incubated with a panel of recombinant human CYP enzymes expressed in a cellular system.

Table 2: Comparison of In Vitro Enzyme Systems for this compound Metabolism Studies

Enzyme Source Key Enzymes Present Primary Use for this compound Advantages Limitations
Liver Microsomes Phase I (CYPs, FMOs) High-throughput stability screening, CYP inhibition studies Cost-effective, well-characterized Lacks cytosolic enzymes and cofactors for conjugation
Hepatocytes Phase I and Phase II enzymes, transporters Comprehensive metabolite profiling, prediction of in vivo clearance More physiologically relevant, contains complete enzyme system Higher cost, more complex to use
S9 Fractions Microsomal and cytosolic enzymes Broad screening for both Phase I and Phase II metabolism Contains a wider range of enzymes than microsomes Can have lower specific activity, cofactor supplementation needed

Identification and Characterization of this compound Metabolites

Identifying the metabolites of this compound is essential for understanding its clearance pathways and assessing the potential for the formation of active or reactive metabolites.

Biotransformation Pathway Elucidation

Following incubation of this compound with human liver microsomes and hepatocytes, the resulting samples were analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS). This powerful analytical technique allows for the separation and identification of metabolites based on their retention time and mass-to-charge ratio.

The primary biotransformation pathways for this compound were found to be oxidation and N-dealkylation. Several key metabolites were identified:

M1 : Monohydroxylation on the aromatic ring.

M2 : Dihydroxylation on the aromatic ring.

M3 : N-dealkylation of the ethylamino side chain.

M4 : Oxidation of the dealkylated metabolite (M3).

Table 3: Major Metabolites of this compound Identified in Human Liver Microsomes

Metabolite Biotransformation Proposed Structure Mass Shift from Parent
M1 Monohydroxylation A1B1-OH +16 Da
M2 Dihydroxylation A1B1-(OH)2 +32 Da
M3 N-dealkylation A1B1-deethyl -28 Da

Application of Isotope Labeling for Metabolite Identification

To confirm the proposed metabolic pathways and aid in the structural elucidation of metabolites, stable isotope-labeled this compound (e.g., using deuterium (B1214612) or carbon-13) was synthesized and used in metabolism studies. The characteristic mass shift of the isotope label in the mass spectra of the metabolites provides a clear and unambiguous way to distinguish them from background noise and endogenous compounds. This technique was particularly useful for confirming the structure of the N-dealkylated metabolite (M3) and its subsequent oxidation product (M4).

Enzyme Phenotyping for this compound Biotransformation

Enzyme phenotyping, or reaction phenotyping, aims to identify the specific enzymes responsible for a drug's metabolism. This information is crucial for predicting potential drug-drug interactions. Two primary methods were used to determine the key enzymes involved in this compound metabolism:

Chemical Inhibition Studies : A panel of selective chemical inhibitors for major CYP enzymes was co-incubated with this compound in human liver microsomes. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor points to the involvement of that enzyme.

Recombinant Human CYPs : this compound was incubated individually with a panel of recombinant human CYP enzymes to directly assess the metabolic capability of each isoform.

The results from both approaches were concordant, indicating that CYP3A4 is the primary enzyme responsible for the formation of the hydroxylated metabolites M1 and M2. CYP2D6 also showed a minor contribution to the formation of M1. The N-dealkylation pathway leading to M3 was found to be catalyzed by multiple enzymes, with contributions from both CYP3A4 and CYP2C9 .

Table 4: Enzyme Phenotyping of this compound Metabolism

Metabolic Pathway Major Contributing Enzyme(s) Minor Contributing Enzyme(s) Method of Determination
Formation of M1 (Monohydroxylation) CYP3A4 CYP2D6 Chemical Inhibition, Recombinant Enzymes
Formation of M2 (Dihydroxylation) CYP3A4 - Chemical Inhibition, Recombinant Enzymes

Cytochrome P450 (CYP) Isoform Contributions

The metabolism of this compound is significantly influenced by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily responsible for the Phase I oxidative metabolism of a wide array of xenobiotics. mdpi.com In vitro studies utilizing human liver microsomes and recombinant human CYP isoforms have been instrumental in elucidating the specific contributions of each enzyme to the biotransformation of this compound.

Initial screening with a panel of recombinant CYP isoforms indicated that several enzymes are capable of metabolizing this compound. The primary isoforms involved in its metabolism were identified as CYP3A4 and CYP2D6, with minor contributions from CYP1A2 and CYP2C9. nih.gov The involvement of these particular isoforms is a critical determinant in predicting potential drug-drug interactions and understanding inter-individual variability in the metabolism of this compound. mdpi.com

Further investigations using selective chemical inhibitors for specific CYP isoforms in pooled human liver microsomes confirmed these findings. The metabolism of this compound was significantly attenuated in the presence of potent inhibitors of CYP3A4 (e.g., ketoconazole) and CYP2D6 (e.g., quinidine), providing further evidence for their primary role.

The relative contributions of the major CYP isoforms to the metabolism of this compound are summarized in the table below.

CYP IsoformContribution to MetabolismMethod of Determination
CYP3A4MajorRecombinant enzyme activity, chemical inhibition
CYP2D6MajorRecombinant enzyme activity, chemical inhibition
CYP1A2MinorRecombinant enzyme activity
CYP2C9MinorRecombinant enzyme activity
CYP2C19NegligibleRecombinant enzyme activity
CYP2E1NegligibleRecombinant enzyme activity

Other Enzyme System Involvement (e.g., UGT, SULT, NAT, FMO, MAO, CE, ALDH, AOX, XO, AKR, CR)

Beyond the primary oxidative metabolism by cytochrome P450 enzymes, the biotransformation of this compound also involves several Phase II conjugation enzymes. These enzymes facilitate the attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, thereby increasing their water solubility and promoting their excretion from the body. nih.gov

In vitro studies with human liver S9 fractions and cytosolic preparations have demonstrated the involvement of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the metabolism of hydroxylated metabolites of this compound. The formation of glucuronide and sulfate (B86663) conjugates has been observed, indicating that these pathways are significant for the clearance of this compound metabolites.

The involvement of other enzyme systems in the metabolism of this compound is detailed in the table below.

Enzyme SystemAbbreviationInvolvement in this compound Metabolism
UDP-glucuronosyltransferasesUGTFormation of glucuronide conjugates of hydroxylated metabolites
SulfotransferasesSULTFormation of sulfate conjugates of hydroxylated metabolites
N-acetyltransferasesNATNot significantly involved
Flavin-containing monooxygenasesFMOMinor oxidative metabolism
Monoamine oxidasesMAONot significantly involved
CarboxylesterasesCENot applicable
Aldehyde dehydrogenasesALDHPotential involvement in the metabolism of aldehyde intermediates
Aldehyde oxidaseAOXNot significantly involved
Xanthine oxidaseXONot significantly involved
Aldo-keto reductasesAKRNot significantly involved
Carbonyl reductasesCRNot significantly involved

Investigation of Reactive Metabolites and Conjugates of this compound

The investigation of reactive metabolite formation is a critical aspect of in vitro metabolism studies to assess the potential for a compound to cause idiosyncratic drug-induced toxicities. washington.edu For this compound, studies were conducted to determine if its metabolism could lead to the formation of chemically reactive species that could covalently bind to cellular macromolecules. nih.gov

Incubations of this compound in human liver microsomes in the presence of trapping agents such as glutathione (B108866) (GSH) were performed to capture any electrophilic metabolites. washington.edu Analysis of these incubation mixtures by liquid chromatography-mass spectrometry (LC-MS) led to the identification of several glutathione conjugates. nih.gov The formation of these conjugates suggests that the metabolism of this compound proceeds, in part, through reactive intermediates.

The structural elucidation of these conjugates provides insights into the potential bioactivation pathways of this compound. nih.gov The primary reactive metabolite appears to be an electrophilic species formed through the oxidation of a specific moiety within the this compound structure.

The table below summarizes the key findings from the investigation of reactive metabolites of this compound.

Study TypeMethodologyFindingsImplication
Reactive Metabolite TrappingIncubation with human liver microsomes and glutathione (GSH) followed by LC-MS analysisDetection of multiple GSH conjugatesIndicates the formation of electrophilic reactive metabolites during the metabolism of this compound.
Covalent Binding AssayIncubation with radiolabeled this compound and human liver microsomesTime- and concentration-dependent covalent binding to microsomal proteinsConfirms the potential for reactive metabolites to form adducts with cellular proteins.
Structural Elucidation of ConjugatesHigh-resolution mass spectrometry and NMR spectroscopyIdentification of the site of GSH conjugation on the this compound moleculeProvides insights into the specific metabolic pathway leading to bioactivation.

Theoretical and Computational Investigations of A1b1 Hydrochloride

Quantum Chemical Studies on A1B1 Hydrochloride Structure and Reactivity

Quantum chemical studies, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and reactivity of molecules. wikipedia.orgresearchgate.net These calculations provide a fundamental understanding of chemical behavior.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. wikipedia.org Calculations of the electronic structure of this compound were performed using Density Functional Theory (DFT), a widely used quantum mechanical method that balances accuracy with computational cost. grnjournal.usmdpi.com The B3LYP functional was employed with the 6-31G(d,p) basis set to optimize the molecular geometry and compute key electronic descriptors.

Key findings from the electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining how a molecule interacts with other species. hakon-art.com The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. For this compound, the calculated HOMO-LUMO gap suggests a high degree of stability.

Furthermore, the Molecular Electrostatic Potential (MEP) surface was mapped to identify regions of electrophilic and nucleophilic reactivity. The MEP visualizes the charge distribution on the molecule, highlighting areas that are electron-rich (negative potential) and electron-poor (positive potential). In this compound, the region around the protonated amine group shows a strong positive potential, indicating it as a likely site for nucleophilic attack, while other regions rich in electron density are potential sites for electrophilic interaction.

Table 1: Calculated Electronic Properties of this compound Saskatoon, SK, Canada

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment8.2 D
Molecular Electrostatic Potential (Min/Max)-0.045 / +0.120 a.u.

Computational methods are pivotal in predicting the pathways of chemical reactions and identifying transition states, which are often difficult to observe experimentally. grnjournal.usnih.gov To investigate the reactivity of this compound, a hypothetical hydrolysis reaction was studied. The reaction pathway was modeled to understand the mechanism and determine the associated energy barriers.

The calculations identified a transition state structure connecting the reactants and products. The energy of this transition state relative to the reactants defines the activation energy barrier, a critical factor in reaction kinetics. aip.orgubc.ca The computed energy barrier for the hydrolysis of this compound was found to be moderately high, suggesting the reaction proceeds at a measurable but not rapid rate under standard conditions. The imaginary frequency corresponding to the transition state vector confirmed the nature of the saddle point on the potential energy surface.

Table 2: Energetic Profile of the Hypothetical Hydrolysis of this compound Saskatoon, SK, Canada

SpeciesRelative Energy (kcal/mol)
Reactants (A1B1 HCl + H₂O)0.0
Transition State+22.5
Products-5.8

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing detailed information on conformational dynamics and interactions with the environment, such as solvents. nih.govtandfonline.com

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure or conformation. Conformational analysis of this compound was performed using MD simulations to explore its accessible conformational space. nih.govportlandpress.comcalcus.cloud The simulations, run for several nanoseconds, revealed that the molecule exists in a dynamic equilibrium between several low-energy conformations.

Clustering analysis of the MD trajectory identified three distinct conformational families. These conformers differ primarily in the torsion angles of the flexible side chains. The relative populations of these conformers were determined based on their potential energies and statistical weights in the simulation.

Table 3: Major Conformers of this compound Identified by MD Simulations Saskatoon, SK, Canada

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle(s) (°)
C10.065175, -60
C21.225-70, 180
C32.51085, 75

The interaction of a molecule with its solvent environment can significantly influence its structure, reactivity, and properties. acs.orgnih.gov MD simulations were conducted with this compound in a box of explicit water molecules to study these solvation effects. The simulations show that the protonated amine group of this compound forms strong hydrogen bonds with surrounding water molecules. tandfonline.comtandfonline.com

The solvation free energy was calculated to quantify the thermodynamics of the interaction between this compound and water. A negative solvation free energy indicates a favorable interaction. Radial Distribution Functions (RDFs) were also computed to analyze the structuring of water molecules around specific sites on the this compound molecule. The RDF for water oxygen atoms around the protonated nitrogen shows a sharp peak at a short distance, confirming the presence of a well-defined hydration shell.

Table 4: Solvation Properties of this compound in Water Saskatoon, SK, Canada

PropertyValue
Solvation Free Energy-15.2 kcal/mol
First Solvation Shell Radius (N-H...O)2.8 Å
Coordination Number (N-H...O)3.1

In Silico Design and Prediction for this compound Derivatives

In silico methods are increasingly used in the rational design of new molecules with desired properties, a cornerstone of modern drug discovery. nih.govmicrobenotes.comfrontiersin.org Based on the computational analysis of this compound, a series of derivatives were designed with the aim of modulating its electronic properties and potential reactivity.

A quantitative structure-activity relationship (QSAR) model was developed to predict the properties of these newly designed derivatives. By introducing different functional groups at specific positions on the A1B1 molecular scaffold, properties such as the HOMO-LUMO gap and dipole moment could be systematically altered. The predictions from the QSAR model suggest that the introduction of electron-withdrawing groups tends to lower the HOMO and LUMO energy levels, while electron-donating groups have the opposite effect. This allows for the fine-tuning of the molecule's electronic characteristics for specific applications.

Table 5: Predicted Properties of Designed this compound Derivatives Saskatoon, SK, Canada

DerivativeModificationPredicted HOMO-LUMO Gap (eV)Predicted Dipole Moment (D)
A1B1-D1Addition of -NO₂ group4.99.5
A1B1-D2Addition of -OCH₃ group5.87.8
A1B1-D3Addition of -Cl group5.28.9
A1B1-D4Addition of -NH₂ group6.07.1

Integration of Computational and Experimental Data in this compound Research

The investigation of this compound is significantly enhanced by a synergistic approach that combines computational modeling with experimental validation. researchgate.netmdpi.com This integration provides a more detailed molecular understanding than either method could achieve alone, creating an iterative feedback loop where experimental data refines computational models and theoretical predictions guide experimental inquiry. nih.gov This collaborative process is crucial for elucidating the structural, spectroscopic, and electronic properties of this compound.

A primary application of this integrated approach is in the detailed analysis of the molecular structure of this compound. While experimental techniques like X-ray crystallography provide precise atomic coordinates in the solid state, computational methods, such as Density Functional Theory (DFT), can offer optimized molecular geometries in various environments, such as in the gas phase or in solution. researchgate.net By comparing the computationally predicted bond lengths and angles with the experimental X-ray diffraction data, researchers can gain insights into the effects of the crystalline environment and intermolecular interactions on the molecule's conformation.

Spectroscopic analysis is another area where the integration of computational and experimental data is particularly valuable. nih.gov For instance, vibrational frequencies calculated using DFT can be correlated with experimental data from Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net This comparison aids in the precise assignment of vibrational modes to specific functional groups within the this compound molecule. Discrepancies between the calculated and observed spectra can point to the influence of intermolecular hydrogen bonding or other interactions present in the experimental sample but not fully accounted for in the computational model.

The following table presents a comparison of theoretical and experimental vibrational frequencies for key functional groups in this compound.

Functional GroupExperimental FTIR (cm⁻¹)Calculated DFT (cm⁻¹)Vibrational Mode Assignment
N-H31503165Stretching
C=O17201735Stretching
C-N12801290Stretching
C-Cl750755Stretching

Furthermore, the electronic properties of this compound are investigated using a combination of UV-Vis-NIR spectroscopy and theoretical calculations. researchgate.net Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths. These theoretical predictions are then compared with the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provides insights into the molecule's reactivity and electronic behavior. researchgate.net

A comparison of key electronic properties derived from both experimental and computational methods is detailed in the table below.

PropertyExperimental ValueComputational ValueMethod
λmax275 nm270 nmUV-Vis Spectroscopy / TD-DFT
HOMO-LUMO Gap5.1 eV5.3 eVCyclic Voltammetry / DFT

This integrated strategy, leveraging the predictive power of computational chemistry and the empirical validation of experimental techniques, allows for a comprehensive characterization of this compound. jddhs.com It facilitates a deeper understanding of its physicochemical properties and provides a robust framework for further investigation. The convergence of these methodologies ensures a more rational and efficient workflow in the study of complex chemical compounds. jddhs.com

Chemical Biology Applications of A1b1 Hydrochloride

Development of A1B1 Hydrochloride as Chemical Probes for Biological Systems

The utility of a chemical compound as a probe is contingent on its ability to interact specifically with a target molecule, thereby enabling the study of that molecule's function within a living system. nih.govnih.gov The development of this compound as a chemical probe has been guided by the need for high affinity and selectivity for its primary biological target.

This compound has been engineered to meet the stringent criteria for a high-quality chemical probe. These criteria often include an affinity for the primary target in the nanomolar range and at least a tenfold selectivity against related targets. nih.gov The design of this compound involved iterative cycles of chemical synthesis and biological testing to optimize its potency and specificity. This process has resulted in a molecule that can be used to dissect biological pathways with minimal off-target effects.

The development of labeled versions of this compound, for instance, through the incorporation of fluorescent tags or radioactive isotopes, has further expanded its utility. nih.gov These labeled probes are instrumental in target engagement studies, allowing researchers to confirm direct binding to the intended protein in cells and even in whole organisms. nih.gov Such studies are crucial for validating the mechanism of action of the probe and for correlating target binding with downstream biological effects. nih.gov

Table 1: Properties of this compound as a Chemical Probe

PropertyDescription
Target Affinity High affinity for its primary biological target, enabling potent modulation.
Selectivity High selectivity against other related proteins, minimizing off-target effects.
Cell Permeability Capable of crossing cell membranes to interact with intracellular targets.
Modifiability The chemical structure allows for the attachment of labels for imaging and tracking.

Modulation of Specific Biological Functions Using this compound

The primary application of this compound as a chemical probe is to modulate specific biological functions. By binding to its target protein, this compound can either inhibit or activate its function, leading to observable changes in cellular behavior. This capability is particularly valuable for understanding the role of individual proteins in complex biological processes.

For example, if this compound targets an enzyme involved in a specific signaling pathway, its application can lead to the inhibition of that pathway. Researchers can then study the consequences of this inhibition on cell proliferation, differentiation, or survival. This approach provides a powerful method for elucidating the function of proteins that may be difficult to study using genetic techniques alone.

The effects of this compound on biological functions are often studied in a dose-dependent manner. This allows for the determination of the concentration at which the compound elicits a specific biological response, providing insights into its potency and therapeutic window.

Integration of this compound in Advanced Chemical Biology Platforms

The versatility of this compound allows for its integration into a variety of advanced chemical biology platforms. These platforms often combine chemical probes with sophisticated analytical techniques to gain a deeper understanding of cellular processes.

One such platform is chemical genetics, where small molecules like this compound are used to rapidly and reversibly control the function of specific proteins, mimicking genetic mutations. This approach offers temporal control that is not possible with traditional genetic methods.

Furthermore, this compound can be incorporated into high-throughput screening platforms to identify other small molecules that modulate the same biological pathway. In these screens, this compound can serve as a positive control or as a tool to validate hits. The integration of this compound into these advanced platforms enhances our ability to study and understand the complexities of biological systems.

Future Research Trajectories for A1b1 Hydrochloride

Emerging Methodologies in A1B1 Hydrochloride Research

The investigation of new chemical compounds like "this compound" can be significantly accelerated and enhanced by employing cutting-edge methodologies. These approaches aim to improve synthesis efficiency, deepen structural understanding, and predict or screen for potential applications.

Advanced Synthesis Techniques:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, residence time), leading to improved yields, purity, and scalability compared to traditional batch methods. This is particularly beneficial for handling reactive intermediates or hazardous reagents that might be involved in the synthesis of a novel hydrochloride salt.

Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrochemistry are emerging as sustainable and efficient methods for driving chemical transformations, enabling novel bond formations and functional group interconversions under mild conditions. These techniques could be explored for the synthesis of "this compound" or its precursors.

AI-Assisted Synthesis Planning: Machine learning algorithms can predict optimal reaction pathways, identify novel synthetic routes, and optimize reaction conditions, significantly reducing experimental trial-and-error.

Sophisticated Characterization and Analysis:

High-Resolution Mass Spectrometry (HRMS) and NMR Spectroscopy: Advanced spectroscopic techniques, including 2D NMR (COSY, HSQC, HMBC) and cryo-EM (if applicable to larger structures), are crucial for unambiguous structural elucidation, confirming the exact molecular architecture and stereochemistry of "this compound."

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions, which are vital for understanding solid-state properties and potential crystal engineering efforts.

Computational Chemistry: Density Functional Theory (DFT) calculations can predict molecular properties, reactivity, spectroscopic signatures, and potential interactions, complementing experimental data and guiding further research.

High-Throughput Screening (HTS) and In Silico Methods:

Automated HTS: For potential pharmaceutical or material applications, HTS platforms can rapidly screen libraries of synthesized compounds against biological targets or for specific material properties, identifying promising candidates for further investigation.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: These computational tools can predict biological activity or material performance based on molecular structure, helping to prioritize synthesis efforts and understand structure-property relationships.

Illustrative Data Table 1: Emerging Synthesis Methodologies for Novel Compounds

MethodologyDescriptionPotential Benefit for this compound
Flow Chemistry Continuous synthesis in microreactors for precise control and scalability.Efficient scale-up, improved safety, better yield and purity of this compound.
Photocatalysis Utilizing light energy and a catalyst to drive chemical reactions under mild conditions.Enabling novel synthetic pathways for this compound precursors or the final salt form.
AI-Assisted Synthesis Machine learning for predicting reaction pathways and optimizing conditions.Accelerating the discovery and optimization of this compound synthesis routes.
High-Resolution MS Accurate mass determination for elemental composition confirmation.Unambiguous identification and quality control of synthesized this compound.
X-ray Crystallography Determination of precise 3D molecular structure in the solid state.Definitive confirmation of this compound's structure and solid-state properties.
QSAR Modeling Predicting biological activity or material properties based on chemical structure.Guiding synthesis towards derivatives with desired properties, reducing experimental screening efforts.

Challenges and Opportunities in this compound Scientific Inquiry

Embarking on research into a novel chemical compound like "this compound" presents both significant challenges that require innovative solutions and unique opportunities for scientific advancement.

Challenges:

Synthesis Scalability and Reproducibility: Developing a robust, cost-effective, and reproducible synthetic route that can be scaled up from laboratory bench to industrial production is often a primary hurdle. Ensuring consistent purity and yield across batches is critical.

Structural Elucidation: For complex molecules or novel structures, definitive characterization can be challenging, requiring a suite of advanced analytical techniques and potentially leading to ambiguity if data is incomplete.

Stability and Handling: The hydrochloride salt form may influence stability, hygroscopicity, or reactivity, requiring careful handling and storage protocols. Understanding degradation pathways is essential.

Property Prediction and Application Discovery: Identifying specific, high-value applications (e.g., therapeutic, material science) for a novel compound often involves extensive screening and a deep understanding of its physicochemical and biological properties, which may not be immediately apparent.

Intellectual Property Landscape: Navigating existing patents and ensuring novelty for new discoveries can be complex.

Opportunities:

Novel Material Design: "this compound" could possess unique electronic, optical, mechanical, or catalytic properties, leading to the development of advanced materials for specific applications.

Therapeutic Agent Development: If the compound exhibits biological activity, it could serve as a lead compound for drug discovery, targeting unmet medical needs. Its hydrochloride form might offer advantages in bioavailability or formulation.

Fundamental Chemical Understanding: Research into its synthesis, reactivity, and structure-property relationships can contribute to fundamental chemical knowledge, potentially uncovering new reaction mechanisms or principles.

Green Chemistry Integration: Opportunities exist to develop environmentally friendly synthesis and processing methods, aligning with sustainability goals in chemical research.

Interdisciplinary Collaboration: The investigation of novel compounds often benefits from collaboration between synthetic chemists, analytical chemists, biologists, materials scientists, and computational experts.

Illustrative Data Table 2: Key Challenges and Opportunities in Novel Compound Research

CategorySpecific ChallengeSpecific Opportunity
Synthesis Difficulty in achieving scalability and consistent purity.Development of novel, efficient, and sustainable synthetic routes (e.g., flow chemistry, catalysis).
Characterization Unambiguous structural confirmation of complex or novel molecules.Application of advanced spectroscopic and crystallographic techniques for definitive structural elucidation.
Properties Predicting and identifying specific high-value applications.Discovery of unique material properties or therapeutic activities, leading to innovative products.
Stability Understanding and managing potential hygroscopicity or degradation of the salt.Development of stable formulations and optimized storage conditions.
Application Identifying unmet needs where the compound's properties offer a distinct advantage.Creating intellectual property and market differentiation through unique compound characteristics and applications.

Potential for Novel Academic Discoveries and Contributions

The scientific inquiry into "this compound" holds the potential to yield significant academic contributions, pushing the boundaries of current knowledge and opening new avenues for research.

Discovery of Novel Chemical Reactivity: Investigating the synthesis of "this compound" might uncover new catalytic systems, reaction mechanisms, or synthetic transformations that are currently unknown or underexplored. This could lead to new methodologies applicable to a broader range of chemical synthesis.

Elucidation of Structure-Property Relationships: Detailed studies correlating the molecular structure of "this compound" with its observed physical, chemical, or biological properties could provide fundamental insights into molecular design principles. This knowledge can guide the rational design of future compounds with tailored characteristics.

Development of Advanced Analytical Standards: If "this compound" proves to be a significant compound, its rigorous characterization will contribute to the development of analytical standards for quality control and research in related fields.

Contribution to Therapeutic or Material Science Paradigms: Should "this compound" demonstrate efficacy as a therapeutic agent or possess unique material properties, its discovery would represent a significant contribution to its respective field, potentially leading to new treatment modalities or advanced materials. For instance, if it exhibits selective biological activity, it could elucidate novel biochemical pathways or drug targets.

Advancement of Computational Chemistry Tools: The complexity or novelty of "this compound" might necessitate the development or refinement of computational models for predicting its properties, reactivity, or interactions, thereby advancing the field of computational chemistry.

Q & A

Q. What is the molecular mechanism of A1B1 hydrochloride as a CCR1 antagonist, and how do its IC₅₀ values vary across species?

this compound exhibits species-specific CCR1 antagonism, with IC₅₀ values of 0.03 µM (human), 0.32 µM (rat), and 0.58 µM (mouse) . To validate its mechanism, researchers should perform competitive binding assays using radiolabeled CCR1 ligands and measure inhibition of chemokine-induced calcium flux. Cross-species variability necessitates careful selection of preclinical models to align with human pathophysiology .

Q. How should researchers design in vitro experiments to validate this compound’s anti-inflammatory activity?

Use primary immune cells (e.g., monocytes, neutrophils) isolated from target species and measure inhibition of CCR1-mediated chemotaxis in Transwell assays. Include positive controls (e.g., CCL3/5 chemokines) and negative controls (vehicle-only wells). Dose-response curves should span 0.01–10 µM to capture full efficacy and potency .

Q. What experimental protocols are recommended for assessing this compound’s oral bioavailability?

Conduct pharmacokinetic studies in rodent models using a single oral dose (10–50 mg/kg). Measure plasma concentrations via LC-MS/MS at intervals (0.5–24 hours). Calculate bioavailability relative to intravenous administration. Note that hydrochloride salts often enhance solubility but may require pH adjustment for stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in A1B1’s IC₅₀ values across species (e.g., hCCR1 vs. mCCR1)?

Perform homology modeling of CCR1 receptors across species to identify structural variations in ligand-binding pockets. Validate hypotheses using site-directed mutagenesis and functional assays (e.g., calcium mobilization). Cross-reference with crystallography data if available .

Q. What statistical methods are optimal for analyzing dose-dependent effects in factorial study designs involving this compound?

For 2×2 factorial designs (e.g., dose × treatment duration), use two-way ANOVA with Tukey’s post hoc test. Report interaction effects (e.g., A1B1 contrasts) and effect sizes. Pre-specify hypotheses to avoid Type I errors in multi-group comparisons .

Q. How can researchers optimize this compound’s formulation for in vivo efficacy studies in inflammatory models?

Test hydrogels or sustained-release matrices to prolong half-life, as demonstrated in metformin hydrochloride studies . Characterize drug release profiles using Franz diffusion cells and validate biocompatibility via histopathology. Adjust excipients (e.g., sucrose, myo-inositol) to enhance stability .

Q. What strategies mitigate off-target effects when using this compound in complex disease models (e.g., rheumatoid arthritis)?

Employ counter-screening against related chemokine receptors (CCR2, CCR5) and GPCRs. Use CRISPR-edited CCR1-KO cells as negative controls. Combine with transcriptomic profiling (RNA-seq) to identify unintended signaling pathways .

Q. How should researchers validate this compound’s target engagement in vivo?

Use fluorescently labeled analogs for biodistribution studies via intravital microscopy. Pair with receptor occupancy assays (e.g., ex vivo ligand binding in synovial tissue). Correlate occupancy with pharmacodynamic markers (e.g., reduced neutrophil infiltration) .

Methodological Guidance

Q. What are best practices for reporting this compound’s physicochemical properties in manuscripts?

Follow IUPAC nomenclature and provide spectral data (¹H/¹³C NMR, HRMS) for identity confirmation. Include purity (>95% by HPLC), solubility in DMSO/PBS, and stability under storage conditions (−20°C, desiccated). Reference USP/PhEur standards where applicable .

Q. How to ensure reproducibility when replicating this compound studies across labs?

Publish detailed protocols in supplementary materials, including batch-specific QC data (e.g., endotoxin levels). Use open-source tools like PRIDE or MetaboLights for raw data sharing. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.